ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate
Description
Ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate (CAS: 349480-83-7) is a bicyclic heterocyclic compound with a fused imidazo[2,1-b]thiazole core. Its molecular formula is C₁₀H₁₂N₂O₂S (MW: 224.28 g/mol) . The structure features a thiazole ring fused to an imidazole ring, with methyl groups at positions 2 and 6 and an ethyl ester at position 3. Its ester group enhances solubility in organic solvents, making it amenable to further functionalization (e.g., hydrolysis to carboxylic acids or conversion to hydrazides) .
Properties
IUPAC Name |
ethyl 2,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-4-14-9(13)8-7(3)11-10-12(8)5-6(2)15-10/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKLMUNHQJTCDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=C(S2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with an α,β-unsaturated carbonyl compound, followed by esterification. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst like EDC-HCl to facilitate the cyclization and esterification processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes or disrupt cellular processes essential for the survival of microorganisms . In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Anticancer Activity Comparison
Table 2: Physicochemical Properties
Biological Activity
Ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate is a heterocyclic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a fused imidazole and thiazole ring system with an ethyl ester functional group. Its molecular formula is , and it has a molecular weight of approximately 224.28 g/mol. The unique structural characteristics contribute to its biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. Research indicates that it may inhibit key enzymes or disrupt essential cellular processes vital for the survival of microorganisms and cancer cells.
Key Mechanisms Include:
- Antimicrobial Activity: The compound may inhibit bacterial growth by targeting bacterial cell wall synthesis or disrupting metabolic pathways.
- Anticancer Activity: It has been shown to induce apoptosis in cancer cells through mechanisms such as the activation of caspases or inhibition of cell cycle progression.
Biological Activity Studies
Several studies have reported on the biological activities of this compound:
Antimicrobial Activity
A study demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In vitro assays have shown that this compound can significantly reduce cell viability in various cancer cell lines. For example:
- HeLa Cells: IC50 value of 15 µM.
- MCF-7 Cells: IC50 value of 20 µM.
These findings suggest that the compound may be a candidate for further development as an anticancer agent.
Case Studies
-
Inhibition of HSET in Cancer Cells:
A recent study explored the effects of thiazole-based compounds on HSET (KIFC1), a mitotic kinesin crucial for centrosome clustering in cancer cells. This compound was found to inhibit HSET activity, leading to multipolar spindle formation in centrosome-amplified cancer cells. This mechanism resulted in increased cell death due to aberrant mitosis . -
Structure-Activity Relationship (SAR) Analysis:
Research into related thiazole compounds highlighted the importance of specific substituents on the imidazole ring for enhancing biological activity. Variations in methyl group positioning were found to significantly influence both antimicrobial and anticancer properties .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with several other thiazole-based compounds. Below is a comparison highlighting their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,5-Dimethylimidazo[2,1-b]thiazole-6-carboxylic acid | Different methyl group positioning; carboxylic acid moiety | Variations in biological activity potential |
| 6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | Different substitution pattern on the imidazo-thiazole ring | Distinct reactivity profiles |
Q & A
Q. Advanced SAR Analysis
- Hydrazone derivatives : Substitution at the carbohydrazide position (e.g., aryl hydrazones) enhances cytotoxicity. For example, compound A (log₁₀ GI₅₀ −6.68) showed potent activity against kidney cancer (UO-31) .
- Methyl groups : The 2,6-dimethyl configuration improves metabolic stability and target binding, as seen in ND-11543 derivatives with trifluoromethylphenyl groups .
- Amide vs. ester : Carboxamide derivatives exhibit higher potency than esters due to improved cellular uptake .
What in vitro models have been used to evaluate the cytotoxic activity of this compound, and what were the key findings?
Q. Basic Biological Evaluation
- NCI-60 panel : Derivatives tested across 60 human tumor cell lines, with log₁₀ GI₅₀ values ranging from −4.5 to −6.68. UO-31 (kidney cancer) was particularly sensitive .
- Dose-response assays : Compounds showed IC₅₀ values <10 µM in leukemia (K-562) and breast cancer (MCF-7) models, confirming broad-spectrum activity .
What analytical techniques are critical for characterizing this compound and its derivatives?
Q. Basic Characterization
- NMR : ¹H/¹³C/¹⁹F NMR (500 MHz, CDCl₃) confirms regiochemistry and purity (e.g., δ 2.56 ppm for methyl groups) .
- HRMS : Accurate mass determination (e.g., M+1 calcd. 533.1759, found 533.1741) .
- HPLC : Retention times (e.g., 5.2–5.3 min) and melting points (234–235°C) validate structural integrity .
How do computational studies contribute to understanding the mechanism of action of this compound, particularly in enzyme inhibition?
Q. Advanced Mechanistic Insight
- Docking studies : Derivatives target 15-lipoxygenase (15-LOX) and acetylcholinesterase (AChE) via H-bonding and hydrophobic interactions. For example, hydrazones bind to AChE’s catalytic triad (Ser203, His447) with ∆G = −9.2 kcal/mol .
- MD simulations : Confirm stable binding to kinase domains (e.g., EGFR) over 100 ns, correlating with anti-proliferative activity .
What strategies are employed to resolve contradictory data in cytotoxicity profiles across different cancer cell lines?
Q. Advanced Data Analysis
- Dose-response normalization : GI₅₀ values are standardized against positive controls (e.g., doxorubicin) to account for assay variability .
- Pathway enrichment : Transcriptomic profiling identifies outlier cell lines (e.g., resistant melanomas) linked to ABC transporter overexpression .
Are there known off-target effects or toxicity concerns for this compound in preclinical studies?
Q. Advanced Toxicology
- In vitro toxicity : Selectivity indices (SI) >10 for non-cancerous cells (e.g., HEK293) suggest low off-target effects .
- hERG inhibition : No significant activity (IC₅₀ >25 µM) in patch-clamp assays, reducing cardiac risk .
What are the challenges in achieving regioselectivity during the synthesis of substituted imidazo[2,1-b]thiazole derivatives, and how can they be addressed?
Q. Advanced Synthesis Challenges
- Competitive cyclization : Use of POCl₃ suppresses N-acylation side reactions, favoring thiazole ring closure .
- Steric effects : Bulky substituents (e.g., pentafluorosulfanyl) require microwave-assisted synthesis (100°C, 30 min) to enhance regioselectivity .
How does the compound's pharmacokinetic profile influence its efficacy in biological systems, and what modifications enhance bioavailability?
Q. Advanced PK/PD
- logP optimization : Derivatives with clogP 4.46–4.48 show balanced solubility and membrane permeability .
- Metabolic stability : Cytochrome P450 (CYP3A4) resistance is improved via 2,6-dimethyl groups, increasing t₁/₂ from 2.1 to 6.8 hours .
What comparative studies exist between this compound and other heterocyclic scaffolds in anticancer research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
